![molecular formula C14H16N4O4S2 B2782517 4-methyl-N-[4-(morpholin-4-ylsulfonyl)phenyl]-1,2,3-thiadiazole-5-carboxamide CAS No. 881444-99-1](/img/structure/B2782517.png)
4-methyl-N-[4-(morpholin-4-ylsulfonyl)phenyl]-1,2,3-thiadiazole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The description of a compound typically includes its IUPAC name, molecular formula, and structure. It may also include its appearance (solid, liquid, color, etc.) and any notable characteristics .
Synthesis Analysis
This involves detailing the methods used to synthesize the compound. It may include the starting materials, reagents, reaction conditions, and the overall reaction scheme .Molecular Structure Analysis
This involves the use of spectroscopic techniques like NMR, IR, and mass spectrometry to determine the structure of the compound .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It may include the reaction conditions, the products formed, and the mechanism of the reaction .Physical and Chemical Properties Analysis
This involves studying the compound’s physical and chemical properties like melting point, boiling point, solubility, stability, etc .Aplicaciones Científicas De Investigación
Chemical Reactions and Derivatives
The compound 4-methyl-N-[4-(morpholin-4-ylsulfonyl)phenyl]-1,2,3-thiadiazole-5-carboxamide and its related derivatives have been studied for their unique chemical reactions and potential in creating novel chemical entities. For instance, the reactions of similar 1,2,3-thiadiazole compounds with bases have shown the formation of thioamides and other derivatives, indicating a pathway for synthesizing compounds with potential biological activity (Remizov, Pevzner, & Petrov, 2019).
Antimicrobial Properties
Compounds containing the 1,2,3-thiadiazole moiety have been synthesized and evaluated for their antimicrobial properties, indicating the potential use of this compound in developing new antimicrobial agents (Desai, Dodiya, & Shihora, 2011).
Biological Activity Screening
Derivatives of 1,2,3-thiadiazole, which share structural similarities with this compound, have been synthesized and tested for various biological activities, including anti-inflammatory, analgesic, and anticancer activities. This suggests that this compound could be a valuable scaffold for the development of new therapeutic agents (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Molecular Modeling and Drug Design
The compound and its analogs have been involved in molecular modeling studies to understand their interactions with biological targets, aiding in the design of more effective drugs. For example, diaryl dihydropyrazole-3-carboxamides, related to the thiadiazole structure, were evaluated for their appetite suppression and body weight reduction effects, with molecular modeling studies providing insights into their mechanisms of action (Srivastava et al., 2007).
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
4-methyl-N-(4-morpholin-4-ylsulfonylphenyl)thiadiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O4S2/c1-10-13(23-17-16-10)14(19)15-11-2-4-12(5-3-11)24(20,21)18-6-8-22-9-7-18/h2-5H,6-9H2,1H3,(H,15,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFSFZRWAOIRGDY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
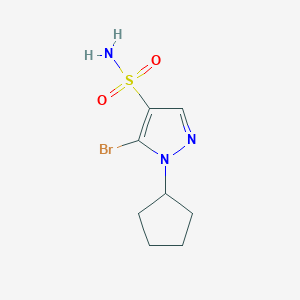
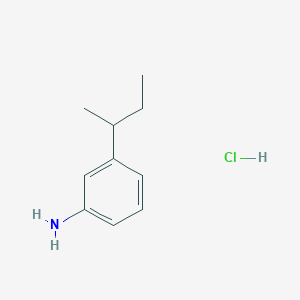
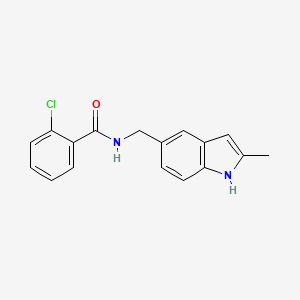
![1-[3-Fluoro-4-(trifluoromethyl)benzyl]piperidin-4-amine dihydrochloride](/img/structure/B2782440.png)
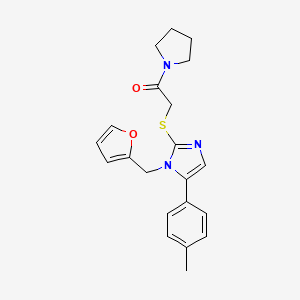

![4-(Tert-butyl)phenyl [5-(3,4-dichlorophenyl)-3-isoxazolyl]methyl sulfide](/img/structure/B2782446.png)
![N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-2-nitrobenzenesulfonamide](/img/structure/B2782447.png)
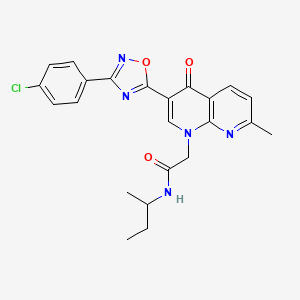
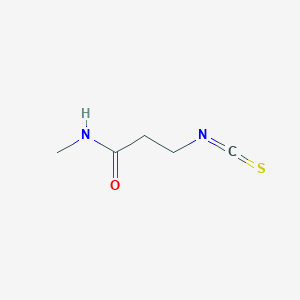
![2,4-dichloro-N-[4-(4-pentylcyclohexyl)phenyl]benzamide](/img/structure/B2782451.png)
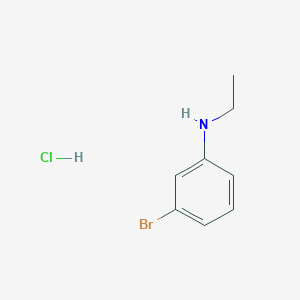
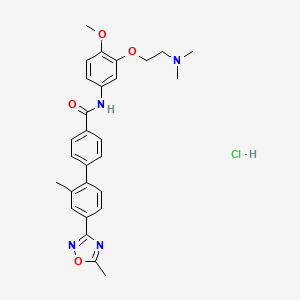
![N-(Furan-2-ylmethyl)-N'-[2-hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]oxamide](/img/structure/B2782457.png)
